molecular formula C7H7N3OS B2477912 [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 1156232-02-8

[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B2477912
CAS No.: 1156232-02-8
M. Wt: 181.21
InChI Key: RHJYSABXBGCGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 1156232-02-8) is a high-purity, heteroatom-rich aromatic heterocycle of significant interest in medicinal chemistry and materials science . This compound features a 1,2,4-oxadiazole ring, a privileged scaffold in drug discovery, linked to a thiophene ring via a methanamine linker. The simultaneous presence of nitrogen, oxygen, and sulfur atoms within its structure makes it a valuable building block for constructing complex molecules and exploring new chemical spaces, particularly in the synthesis of heteroatom-rich organic heterocycles . Researchers utilize this and related 1,2,4-oxadiazole derivatives as key intermediates in the development of novel pharmacologically active substances . Its molecular formula is C7H7N3OS, and it has a molecular weight of 181.22 g/mol . This product is intended for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications. For comprehensive handling and safety information, please refer to the associated Safety Data Sheet (SDS). The compound is available for global shipping from our international stockpoints.

Properties

IUPAC Name

(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c8-3-6-9-7(10-11-6)5-1-2-12-4-5/h1-2,4H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJYSABXBGCGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NOC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine

Cyclocondensation of Thiophene-3-carboxamidine Derivatives

The most cited method involves cyclizing thiophene-3-carboxamidine with chloroacetonitrile under acidic conditions (Scheme 1).

Scheme 1 :

  • Thiophene-3-carboxamidine (1 eq) + Chloroacetonitrile (1.2 eq) → Reflux in acetic acid (3 h)
  • Neutralization with NaOH (2M), extraction with ethyl acetate
  • Column chromatography (silica gel , CHCl3/MeOH 95:5) → Crude oxadiazole (Yield: 68%)
  • Reduction of nitrile : NaBH4/CoCl2 in THF, rt, 12 h → Methanamine (Yield: 72%)

Key Observations :

  • Excess chloroacetonitrile improves cyclization efficiency but risks dimerization byproducts.
  • Cobalt chloride catalyzes selective nitrile reduction without oxadiazole ring opening.
Table 1: Comparative Analysis of Cyclocondensation Conditions
Reagent System Temperature (°C) Time (h) Yield (%) Purity (HPLC)
Acetic Acid 110 3 68 92.4
PPA (Polyphosphoric Acid) 130 1.5 73 89.1
Microwave (300 W) 150 0.5 78 95.6

Data aggregated from.

Microwave-Assisted One-Pot Synthesis

A patent-pending method (WO2016132378A2) describes a one-pot protocol using thiophene-3-carbonyl chloride and aminoguanidine bicarbonate under microwave irradiation:

  • Thiophene-3-carbonyl chloride (1 eq) + Aminoguanidine bicarbonate (1.1 eq) in DMF
  • Microwave at 150°C , 300 W , 20 min
  • Direct reduction with NaBH3CN in situ → Target compound (Isolated yield: 82%)

Advantages :

  • 60% reduction in reaction time vs conventional heating.
  • Minimizes hydrolysis of intermediates.

Reaction Optimization and Impurity Control

Byproduct Formation and Mitigation

The primary impurity (N-Oxide derivative , ~5–8%) forms via oxidation at the oxadiazole N-atom. Patent WO2016132378A2 recommends adding L-ascorbic acid (0.1 eq) to the reaction mixture, suppressing oxide formation to <1%.

Table 2: Antioxidant Efficacy in Impurity Suppression
Antioxidant Concentration (eq) N-Oxide Impurity (%)
None - 7.8
L-Ascorbic Acid 0.1 0.9
BHT 0.1 3.2
α-Tocopherol 0.1 4.1

Data sourced from.

Purification and Analytical Characterization

Chromatographic Techniques

  • Normal-phase silica chromatography (CHCl3/MeOH 9:1) resolves polar byproducts.
  • Preparative HPLC (C18 column, 10–90% ACN/H2O + 0.1% TFA) achieves >99% purity for pharmacological studies.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, Thiophene H), 7.52 (d, J = 5.1 Hz, 1H), 7.48 (d, J = 5.1 Hz, 1H), 3.98 (s, 2H, CH2NH2).
  • HRMS (ESI+) : m/z 182.0821 [M+H]+ (Calc. 182.0814).

Applications and Derivative Synthesis

The methanamine group serves as a handle for further functionalization:

  • Schiff base formation : Condensation with aldehydes yields imine derivatives (antimicrobial activity under study).
  • Peptide coupling : EDC/HOBt-mediated conjugation to carboxylic acids generates protease-resistant bioconjugates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Chemical Synthesis

The synthesis of [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine typically involves several steps:

  • Cyclization of Precursors : The compound is often synthesized through the reaction of thiophene derivatives with hydrazides or nitrile oxides to form the oxadiazole ring.
  • Reduction : The resulting intermediate can be reduced to introduce the amine group, enhancing its reactivity and biological potential.
  • Industrial Production : For large-scale production, continuous flow reactors and automated systems are utilized to ensure consistent quality and yield while optimizing reaction conditions such as temperature and pressure.

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structural properties facilitate the creation of diverse chemical libraries crucial for drug discovery.

Biology and Medicine

  • Medicinal Chemistry : This compound has shown promise in developing new pharmaceuticals. Research indicates its potential antimicrobial, anticancer, and anti-inflammatory properties due to the presence of both thiophene and oxadiazole rings .
    • Antimicrobial Activity : Studies have demonstrated that derivatives of thiophene and oxadiazole exhibit significant antimicrobial effects against various pathogens.
    • Anticancer Properties : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored, suggesting its role as a potential anticancer agent .

Industry

  • Materials Science : The electronic properties of this compound make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its unique combination of electronic characteristics allows for innovative developments in electronic devices .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

  • Antimicrobial Studies : Research published in peer-reviewed journals has demonstrated the compound's effectiveness against drug-resistant bacteria.
  • Cancer Research : In vitro studies have shown that modifications of this compound can lead to significant reductions in tumor cell viability.
  • Material Development : Investigations into its use in organic electronics have led to promising results in enhancing device performance.

Mechanism of Action

The biological activity of [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or interact with receptors to reduce inflammation. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of oxadiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Oxadiazole Derivatives
Compound Name Substituent(s) Key Features Biological Activity References
[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine Thiophen-3-yl Sulfur atom enhances π-π stacking and target binding Antimicrobial (predicted)
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine 2-Fluorophenyl Electron-withdrawing fluorine improves metabolic stability Neuroactive, Anticancer
1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine 2-Chlorophenoxymethyl Chlorine increases lipophilicity and membrane penetration Anticancer, Antimicrobial
[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine 2-Bromophenyl Bromine's steric bulk enhances receptor selectivity Broad-spectrum activity
[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine Ethoxymethyl Ethoxy group improves solubility and bioavailability Agricultural and pharmaceutical
[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine Thiophen-2-yl (isomer) Altered sulfur position affects molecular geometry and binding affinity Unreported (structural study)

Chemical Reactivity and Stability

  • Electron-Donating vs. Withdrawing Groups : Methoxy-substituted analogs (e.g., 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine) exhibit increased electron density, enhancing nucleophilic reactivity . In contrast, fluorine and chlorine substituents stabilize the oxadiazole ring against hydrolysis .
  • Solubility and Bioavailability : Ethoxymethyl-substituted derivatives show improved aqueous solubility, making them favorable for drug formulation .

Biological Activity

[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiophene ring fused with an oxadiazole structure, which is known for its potential in drug discovery and development. Research indicates that this compound exhibits significant antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for further investigation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H7N3OS\text{C}_7\text{H}_7\text{N}_3\text{O}_S

IUPAC Name

The IUPAC name for this compound is (3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methanamine.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can modulate the activity of enzymes and receptors, potentially inhibiting pathways involved in cancer cell proliferation and inflammation.

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole moiety often exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of 1,2,4-oxadiazoles demonstrate activity against various bacterial strains and fungi. In particular, the presence of the thiophene ring enhances the overall efficacy of these compounds against microbial pathogens .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For example:

CompoundCell LineIC50 (µM)Mode of Action
5aMCF-70.65Induces apoptosis via p53 activation
5bU9372.41Inhibits HDAC activity

These findings suggest that this compound can induce apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also notable. The compound has been observed to reduce inflammatory markers in vitro, indicating its potential for treating inflammatory diseases.

Study on Anticancer Activity

In a recent study involving various oxadiazole derivatives, this compound was shown to have a cytotoxic effect on human leukemia cell lines. Flow cytometry analysis revealed that this compound effectively induces apoptosis in a dose-dependent manner .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial evaluation of oxadiazole derivatives demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics used in clinical settings .

Q & A

Basic: What are the optimal synthetic routes for [3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves cyclocondensation of thiophene-3-carboxylic acid derivatives with amidoximes. Key steps include:

  • Precursor Preparation : Thiophene-3-carboxylic acid is converted to its acyl chloride, followed by reaction with hydroxylamine to form the amidoxime intermediate .
  • Cyclization : The amidoxime reacts with cyanogen bromide or trichloromethyl chloroformate under reflux in anhydrous solvents (e.g., THF or DCM) to form the oxadiazole ring .
  • Amine Functionalization : The methanamine group is introduced via reductive amination or nucleophilic substitution, requiring careful pH control (7–9) and catalysts like Pd/C or NaBH₄ .
    Optimization Metrics :
  • Temperature : Cyclization proceeds efficiently at 60–80°C; higher temperatures risk decomposition .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance yield by stabilizing intermediates .
  • Analytical Monitoring : TLC (Rf = 0.5 in ethyl acetate/hexane, 1:1) and ¹H NMR (δ 8.2–8.5 ppm for thiophene protons) confirm intermediate formation .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Thiophene protons appear as doublets (δ 7.2–7.8 ppm), while oxadiazole C-5 methylene (CH₂NH₂) resonates at δ 3.5–4.0 ppm .
    • ¹³C NMR confirms oxadiazole ring carbons (C=O at ~165 ppm, C=N at ~155 ppm) .
  • HPLC-MS :
    • Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%).
    • ESI-MS shows [M+H]⁺ at m/z 208.2 (calculated for C₈H₈N₃OS) .
  • X-ray Crystallography : Resolves thiophene-oxadiazole dihedral angles (typically 10–20°), influencing π-π stacking in crystal lattices .

Advanced: How do substituents on the oxadiazole ring affect bioactivity, and what SAR trends are observed?

Methodological Answer:
Key SAR Insights :

Substituent PositionBioactivity ImpactMechanismReference
Thiophen-3-yl (C-3)Enhances lipophilicity (logP ~2.1) and CNS penetration vs. phenyl analogs (logP ~1.8) .Improved blood-brain barrier permeability in neuroactive studies.
Methanamine (C-5)Facilitates hydrogen bonding with target enzymes (e.g., MAO-B inhibition, IC₅₀ = 12 µM) .Amine group acts as a proton donor in catalytic pockets.
Contradictions :
  • Electron-Withdrawing Groups (e.g., Cl at thiophene-4): Increase antibacterial potency (MIC = 8 µg/mL) but reduce solubility (<0.1 mg/mL in PBS) .
  • Bulkier Substituents : Lower antifungal activity (e.g., CF₃ groups reduce IC₅₀ by 40% compared to H ).

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Common Sources of Discrepancy :

  • Assay Variability :
    • Anticancer Studies: MTT vs. SRB assays yield differing IC₅₀ values (e.g., 15 µM vs. 22 µM) due to metabolic interference by thiophene .
    • Enzyme Inhibition: Pre-incubation time (5 vs. 30 min) alters MAO-B inhibition kinetics .
      Mitigation Strategies :
  • Standardized Protocols : Use orthogonal assays (e.g., SPR for binding affinity + cell-based viability) .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses to rationalize activity outliers (RMSD <2.0 Å) .

Advanced: What strategies are effective for improving the metabolic stability of this compound?

Methodological Answer:

  • Structural Modifications :
    • Deuteriation : Replace labile C-H bonds (e.g., methanamine CH₂) with CD₂ to reduce CYP450-mediated oxidation (t₁/₂ increased from 1.2 to 3.8 h in rat liver microsomes) .
    • Prodrug Design : Convert methanamine to a pivaloyloxymethyl carbamate, enhancing oral bioavailability (AUC 0–24h: 450 vs. 120 ng·h/mL) .
  • Formulation :
    • Nanoencapsulation : PLGA nanoparticles (150 nm) improve aqueous solubility (from 0.5 mg/mL to 5 mg/mL) and sustained release .

Basic: How is this compound utilized in organic synthesis?

Methodological Answer:

  • Building Block :
    • Peptide Coupling : Reacts with Fmoc-protected amino acids (EDC/HOBt) to generate heterocyclic-peptide hybrids .
    • Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition with propargyl bromide forms triazole-linked conjugates (85% yield) .
  • Ligand Design :
    • Coordinates to Ru(II) catalysts for asymmetric hydrogenation (ee >90% in ketone reductions) .

Advanced: What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

  • Software Tools :
    • Schrödinger QikProp : Predicts logP (2.1), PSA (65 Ų), and CNS activity (CNS MPO score = 4.5/6) .
    • ADMETlab 2.0 : Estimates hERG inhibition risk (pIC₅₀ = 5.2) and CYP3A4 substrate likelihood (90%) .
  • MD Simulations :
    • GROMACS simulations (AMBER force field) reveal stable binding to Aβ42 fibrils (ΔG = −9.8 kcal/mol), supporting Alzheimer’s applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.